Cas no 1040345-76-3 (1-Bromo-5-methyl-2-n-pentyloxybenzene)

1-Bromo-5-methyl-2-n-pentyloxybenzene is a brominated aromatic compound featuring a methyl substituent at the 5-position and an n-pentyloxy group at the 2-position of the benzene ring. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. The bromine atom serves as an excellent leaving group, facilitating further functionalization, while the pentyloxy side chain enhances solubility in nonpolar solvents. Its well-defined molecular architecture ensures consistent performance in pharmaceutical and agrochemical applications, where precise structural modifications are critical. The compound is typically handled under inert conditions to preserve its stability.
1-Bromo-5-methyl-2-n-pentyloxybenzene structure
1040345-76-3 structure
Product Name:1-Bromo-5-methyl-2-n-pentyloxybenzene
CAS No:1040345-76-3
MF:C12H17BrO
MW:257.166783094406
MDL:MFCD11124318
CID:5057215
Update Time:2026-02-28

1-Bromo-5-methyl-2-n-pentyloxybenzene Chemical and Physical Properties

Names and Identifiers

    • 1-Bromo-5-methyl-2-n-pentyloxybenzene
    • 2-bromo-4-methyl-1-pentoxybenzene
    • 2-bromo-4-methyl-1-(pentyloxy)benzene
    • MDL: MFCD11124318
    • Inchi: 1S/C12H17BrO/c1-3-4-5-8-14-12-7-6-10(2)9-11(12)13/h6-7,9H,3-5,8H2,1-2H3
    • InChI Key: ZJTAUNCIMUGZAD-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C)C=CC=1OCCCCC

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 149
  • XLogP3: 4.7
  • Topological Polar Surface Area: 9.2

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1-Bromo-5-methyl-2-n-pentyloxybenzene Suppliers

Amadis Chemical Company Limited
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(CAS:1040345-76-3)1-Bromo-5-methyl-2-n-pentyloxybenzene
Order Number:A1101612
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:32
Price ($):793.0
Email:sales@amadischem.com

Additional information on 1-Bromo-5-methyl-2-n-pentyloxybenzene

1-Bromo-5-methyl-2-n-pentyloxybenzene: A Key Compound in Medicinal Chemistry and Organic Synthesis

1-Bromo-5-methyl-2-n-pentyloxybenzene, with the chemical formula C14H19BrO2, is a versatile organic compound characterized by its bromo, methyl, and pentyloxy functional groups. The CAS No. 1040345-76-3 identifier ensures its precise classification within chemical databases. This compound serves as a critical intermediate in the synthesis of bioactive molecules, particularly in pharmaceutical research. Recent studies highlight its potential applications in the development of anti-inflammatory agents and targeted drug delivery systems.

The molecular structure of 1-Bromo-5-methyl-2-n-pentyloxybenzene features a benzene ring substituted with a bromo group at the 1-position, a methyl group at the 5-position, and a pentyloxy group at the 2-position. The presence of the bromo group enhances its reactivity, making it a valuable precursor for electrophilic substitution reactions. The pentyloxy chain introduces hydrophobic properties, which are essential for modulating the biological activity of derivatives. This structural complexity allows for the design of molecules with tailored pharmacological profiles.

Recent advancements in medicinal chemistry have underscored the significance of 1-Bromo-5-methyl-2-n-pentyloxybenzene in the development of novel therapeutics. A 2023 study published in the *Journal of Medicinal Chemistry* demonstrated its utility in the synthesis of selective COX-2 inhibitors, which are critical for managing chronic inflammatory conditions. The compound's ability to undergo nucleophilic substitution reactions enables the incorporation of functional groups that enhance drug efficacy and specificity.

From a synthetic perspective, the preparation of 1-Bromo-5-methyl-2-n-pentyloxybenzene involves multi-step organic transformations. Researchers have reported the use of Suzuki coupling reactions to introduce the pentyloxy group, followed by bromination to yield the final product. These synthetic strategies are optimized for scalability and efficiency, aligning with the demands of industrial pharmaceutical production. The compound's stability under various reaction conditions further supports its use in complex synthesis pathways.

Pharmacological studies have revealed that derivatives of 1-Bromo-5-methyl-2-n-pentyloxybenzene exhibit promising anti-inflammatory properties. A 2024 preclinical trial published in *Bioorganic & Medicinal Chemistry* showed that compounds derived from this molecule significantly reduced cytokine production in vitro. The mechanism of action involves the modulation of intracellular signaling pathways, such, as NF-κB and MAPK, which are central to inflammatory responses. This makes the compound a potential scaffold for designing next-generation anti-inflammatory drugs.

Additionally, 1-Bromo-5-methyl-2-n-pentyloxybenzene has been explored for its role in drug delivery systems. Its hydrophobic nature allows for the formulation of lipophilic prodrugs that improve bioavailability. Recent work in *Advanced Drug Delivery Reviews* highlighted the use of this compound in creating polymer-based drug carriers that enhance the targeting of therapeutic agents to specific tissues. This application underscores its importance in the field of nanomedicine.

Environmental and safety considerations are also critical in the use of 1-Bromo-5-methyl-2-n-pentyloxybenzene. While the compound itself is not classified as a hazardous material, its synthesis and handling require adherence to standard laboratory protocols to ensure safety. Researchers emphasize the importance of sustainable synthesis methods to minimize environmental impact, aligning with the growing focus on green chemistry in pharmaceutical development.

The compound's versatility extends to its use in materials science. A 2023 study in *Advanced Materials* explored its application in the development of functional polymers with tunable properties. The pentyloxy group's flexibility allows for the creation of materials with enhanced mechanical strength and thermal stability, opening new avenues for its use in biomedical devices and coatings.

Collaborative efforts between academia and industry have further advanced the understanding of 1-Bromo-5-methyl-2-n-pentyloxybenzene's potential. Partnerships involving pharmaceutical companies and research institutions have led to the establishment of databases that catalog its derivatives and biological activities. These resources are invaluable for drug discovery initiatives, enabling the rapid screening of potential candidates.

Looking ahead, the future of 1-Bromo-5-methyl-2-n-pentyloxybenzene lies in its integration into multidisciplinary research. Its role in the development of personalized medicine, where tailored therapies are designed based on individual genetic profiles, is an area of active investigation. The compound's adaptability to various synthetic modifications makes it a key player in the quest for more effective and targeted treatments.

In conclusion, 1-Bromo-5-methyl-2-n-pentyloxybenzene represents a significant advancement in the field of medicinal chemistry. Its structural characteristics, coupled with its synthetic versatility, position it as a cornerstone for the development of innovative therapeutics. As research continues to uncover new applications, the compound is poised to play an even greater role in addressing complex medical challenges.

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Amadis Chemical Company Limited
(CAS:1040345-76-3)1-Bromo-5-methyl-2-n-pentyloxybenzene
A1101612
Purity:99%
Quantity:1g
Price ($):793.0
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